molecular formula C17H28BNO2 B1396299 N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine CAS No. 1012785-44-2

N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine

Cat. No. B1396299
CAS RN: 1012785-44-2
M. Wt: 289.2 g/mol
InChI Key: VPXPXAUWTQPYDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of boronic acids or their derivatives. For instance, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a commonly used reagent in the synthesis of boronic esters .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tetramethyl-1,3,2-dioxaborolane group attached to a benzyl group via a nitrogen atom. The ethyl group is also attached to the nitrogen atom .


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolane group is known to participate in various chemical reactions. For example, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine”, also known as “4-(N,N-Diethylaminomethyl)phenylboronic acid, pinacol ester”:

Organic Synthesis

This compound is used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . It serves as a substrate for the coupling of various aryl iodides over catalysts like Silia Cat Pd (0) .

Pharmaceutical Testing

It is utilized as a reference standard in pharmaceutical testing to ensure accurate results .

Drug Delivery Systems

The compound has been modified structurally to develop reactive oxygen species (ROS)-responsive drug delivery systems . For example, it has been used to modify hyaluronic acid for curcumin-loaded nanoparticles (HA@CUR NPs) in the treatment of periodontitis .

Bioprocessing and Cell Culture

In bioprocessing and cell culture applications, this compound is used for cell and gene therapy and transfection processes .

Hydroboration Reactions

It acts as a reagent in hydroboration reactions of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Preparation of Sulfinamide Derivatives

The compound can react with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate to prepare sulfinamide derivatives .

Mechanism of Action

Target of Action

Boronic acids and their esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions .

Mode of Action

The compound is known to participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudo-halide using a palladium catalyst. The process involves oxidative addition, where palladium donates electrons to form a new Pd-C bond, and transmetalation, where the organoboron group is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound. This reaction is widely applied in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction can lead to the synthesis of a wide variety of organic compounds.

Pharmacokinetics

It’s important to note that the stability of boronic acids and their esters in aqueous environments, like the human body, can be a concern . The rate of hydrolysis of some phenylboronic pinacol esters, which are structurally similar to our compound, is known to be considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action largely depends on the specific context in which it is used. In the context of organic synthesis, its action can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the compound . Furthermore, the presence of a palladium catalyst is crucial for the compound’s participation in Suzuki–Miyaura cross-coupling reactions .

properties

IUPAC Name

N-ethyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28BNO2/c1-7-19(8-2)13-14-9-11-15(12-10-14)18-20-16(3,4)17(5,6)21-18/h9-12H,7-8,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXPXAUWTQPYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718237
Record name N-Ethyl-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine

CAS RN

1012785-44-2
Record name N-Ethyl-N-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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